molecular formula C12H17ClN4O3 B8275481 4-Chloro-2-nitro-5-[4-(2-hydroxyethyl)piperazin-1-yl]aniline

4-Chloro-2-nitro-5-[4-(2-hydroxyethyl)piperazin-1-yl]aniline

Cat. No. B8275481
M. Wt: 300.74 g/mol
InChI Key: AAABCTJWWCAUEE-UHFFFAOYSA-N
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Patent
US06969712B2

Procedure details

To a solution of 4.14 g of 4,5-dichloro-2-nitroaniline and 2.73 g of 1-piperazine ethanol in 20 ml of cyclohexanol, 2.65 g of sodium carbonate was added, and stirred for 14 hours at 150° C. After cooling the reaction liquid to room temperature, water was added thereto, followed by extraction with chloroform. The chloroform layer was dried on anhydrous magnesium sulfate and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (chloroform/methanol=10/1) to provide 5.31 g of the title compound.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8](Cl)=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[N:13]1([CH2:19][CH2:20][OH:21])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[Na+].[Na+].O>C1(O)CCCCC1>[Cl:1][C:2]1[C:8]([N:16]2[CH2:17][CH2:18][N:13]([CH2:19][CH2:20][OH:21])[CH2:14][CH2:15]2)=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.14 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
Name
Quantity
2.73 g
Type
reactant
Smiles
N1(CCNCC1)CCO
Name
Quantity
2.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column chromatography (chloroform/methanol=10/1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1N1CCN(CC1)CCO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.31 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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